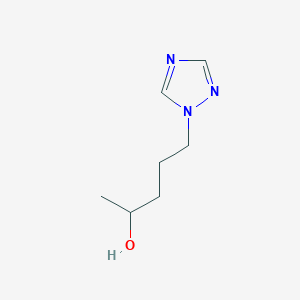

5-(1H-1,2,4-triazol-1-yl)pentan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

5-(1,2,4-triazol-1-yl)pentan-2-ol |

InChI |

InChI=1S/C7H13N3O/c1-7(11)3-2-4-10-6-8-5-9-10/h5-7,11H,2-4H2,1H3 |

InChI Key |

KQSJOZBQEHPRIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=NC=N1)O |

Origin of Product |

United States |

Synthetic Methodologies and Regiochemical Control for 5 1h 1,2,4 Triazol 1 Yl Pentan 2 Ol

Historical Perspectives on N-Alkylation and Cycloaddition Reactions of 1,2,4-Triazole (B32235)

The functionalization of the 1,2,4-triazole ring has been a subject of extensive research, primarily focusing on N-alkylation and cycloaddition reactions to introduce a wide array of substituents. Historically, the direct alkylation of 1,2,4-triazole with alkyl halides has been a common approach. However, the presence of two potentially nucleophilic nitrogen atoms (N1 and N4) in the 1H-1,2,4-triazole tautomer often leads to a mixture of N1 and N4-alkylated isomers, presenting a significant regioselectivity challenge. researchgate.netslideshare.net Early studies focused on understanding the factors governing the site of alkylation, including the nature of the alkylating agent, the base employed, and the reaction solvent.

Cycloaddition reactions have also played a crucial role in the synthesis of the 1,2,4-triazole core itself. The Huisgen 1,3-dipolar cycloaddition of azides with nitriles, for instance, provides a powerful tool for constructing the triazole ring. nih.govfrontiersin.org While often associated with the synthesis of 1,2,3-triazoles, variations of cycloaddition reactions have been historically employed for the formation of the 1,2,4-triazole skeleton from various precursors. acgpubs.org These methods, however, are generally more applicable to the synthesis of the triazole ring itself rather than the direct introduction of a functionalized side chain like the pentan-2-ol moiety onto a pre-existing triazole.

Development and Optimization of Synthetic Routes

Building upon the foundational understanding of 1,2,4-triazole reactivity, significant efforts have been directed towards the development of more controlled and efficient synthetic routes to specific N-substituted derivatives.

Direct N-1 Alkylation Strategies and Regioselectivity Challenges

Direct N-alkylation of 1,2,4-triazole with a suitable pentane (B18724) derivative, such as 5-halopentan-2-ol or a protected precursor, represents the most straightforward approach to 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol. The primary hurdle in this strategy is controlling the regioselectivity to favor the desired N1-isomer over the N4-isomer.

Studies have shown that the ratio of N1 to N4 alkylation is influenced by several factors. The use of different bases, such as potassium carbonate or sodium hydride, in various solvents can modulate the regioselectivity. nih.govnih.gov For instance, in the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes, a preference for N2 alkylation has been observed. nih.govnih.govresearchgate.net While not directly analogous, these findings highlight the nuanced nature of regioselectivity in triazole alkylation. Research on the alkylation of unsubstituted 1,2,4-triazole has shown that a consistent regioselectivity of approximately 90:10 in favor of the N1-isomer can be achieved using specific bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). researchgate.net

| Alkylating Agent | Base | Solvent | N1:N4 Ratio | Reference |

| 4-Nitrobenzyl halides | Various | Various | ~90:10 | researchgate.net |

| Alkyl halides | DBU | THF | ~90:10 | researchgate.net |

| Dihaloalkanes (on S-substituted triazoles) | K2CO3 | Acetone | N2 preference | nih.govnih.govresearchgate.net |

Table 1: Regioselectivity in the N-Alkylation of 1,2,4-Triazole Derivatives

Multi-step Convergent Syntheses Utilizing Functionalized Pentanol (B124592) Scaffolds

To circumvent the regioselectivity issues inherent in direct alkylation, multi-step convergent syntheses have been explored. These strategies involve the initial preparation of a functionalized pentanol scaffold, which is then used to construct or attach the 1,2,4-triazole ring.

One such approach could involve the synthesis of a pentanol derivative containing a precursor to the triazole ring. For example, a protected 5-aminopentan-2-ol (B1279241) could be reacted with reagents known to form a 1,2,4-triazole ring, such as N,N'-diformylhydrazine. Alternatively, a pentanol derivative with a suitable leaving group at the 5-position can be reacted with a pre-formed triazole anion, where the conditions are optimized for N1-alkylation. While specific examples for this compound are not abundant in the literature, the principles of convergent synthesis are well-established in heterocyclic chemistry and offer a viable, albeit longer, route to the desired product with potentially greater control over isomerism. nih.gov

Green Chemistry Approaches and Catalysis in Triazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. In the context of triazole synthesis, this has translated into the exploration of green chemistry approaches and the use of catalysis to improve efficiency and reduce waste.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. researchgate.net The regioselective alkylation of 1,2,4-triazole has been successfully carried out under microwave conditions using ionic liquids as solvents, which can often be recycled. researchgate.net The use of water as a solvent in the synthesis of β-hydroxy-1,2,3-triazoles via a copper(II)-azide catalyzed click reaction highlights the potential for aqueous-based methods in the synthesis of related compounds. rsc.org Furthermore, catalyst-free cycloaddition reactions under microwave irradiation have been reported for the synthesis of 1,2,3-triazoles, offering a completely green pathway. nih.gov While these examples often pertain to 1,2,3-triazoles, the principles are transferable and inspire the development of greener syntheses for 1,2,4-triazole derivatives.

| Method | Key Features | Compound Type | Reference |

| Microwave Irradiation | Rapid, high yields | 1-Alkyl-1,2,4-triazoles | researchgate.net |

| Cu(II)-azide catalyst in water | Green solvent | β-Hydroxy-1,2,3-triazoles | rsc.org |

| Catalyst-free microwave synthesis | No solvent, no catalyst | 1,2,3-Triazoles | nih.gov |

| Ultrasound-assisted synthesis | Efficient, shorter reaction times | Functionalized 1,2,4-triazoles | nih.gov |

Table 2: Green Chemistry Approaches in Triazole Synthesis

Stereoselective Synthesis of this compound Isomers

The presence of a chiral center at the 2-position of the pentanol side chain necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure isomers of this compound.

Enantioselective Approaches for the Pentan-2-ol Moiety

The synthesis of enantiopure secondary alcohols is a well-established field in organic chemistry. Several strategies can be envisioned for the stereoselective synthesis of the pentan-2-ol moiety, either before or after the introduction of the triazole ring.

One common approach is the asymmetric reduction of a corresponding ketone, 5-(1H-1,2,4-triazol-1-yl)pentan-2-one. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Another powerful technique is the kinetic resolution of racemic this compound. Lipase-catalyzed enantioselective acylation is a widely used method for the kinetic resolution of secondary alcohols. utupub.fijocpr.comresearchgate.net In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity.

Alternatively, a chiral building block approach can be employed, starting from an enantiomerically pure precursor of the pentan-2-ol side chain, such as (R)- or (S)-pentan-2-ol. synthesiswithcatalysts.com This chiral starting material can then be functionalized at the 5-position to introduce a leaving group, followed by N-alkylation of 1,2,4-triazole. This method ensures the stereochemical integrity of the chiral center throughout the synthesis.

| Method | Description | Key Reagents/Catalysts | Reference |

| Asymmetric Reduction | Reduction of a prochiral ketone to a chiral alcohol. | Chiral reducing agents (e.g., CBS catalyst), asymmetric hydrogenation catalysts. | nih.gov |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Lipases (e.g., Candida antarctica lipase B), chiral acylation agents. | utupub.fijocpr.comresearchgate.net |

| Chiral Pool Synthesis | Starting from a readily available enantiopure compound. | (R)- or (S)-pentan-2-ol | synthesiswithcatalysts.com |

Table 3: Enantioselective Approaches for Secondary Alcohols

Diastereoselective Control in Compound Assembly

The diastereoselective synthesis of this compound, which possesses two chiral centers, necessitates a carefully designed synthetic route that influences the formation of one diastereomer over others. While specific literature on the diastereoselective synthesis of this exact compound is not extensively detailed, general principles of stereoselective synthesis for analogous structures, such as substituted alcohols and triazole-containing compounds, can be applied.

One potential strategy involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, iridium-catalyzed allylic substitutions have demonstrated high diastereo- and enantioselectivity in the synthesis of enantioenriched tertiary alcohols. acs.orgnih.gov This methodology could be adapted for the synthesis of precursors to this compound, where a chiral iridium complex could direct the stereoselective addition of a nucleophile to an allylic substrate, thereby establishing one of the stereocenters with a high degree of control. The choice of cation can also play a crucial role in controlling diastereoselectivity in such reactions. acs.orgnih.gov

Another approach is substrate-controlled diastereoselection, where an existing stereocenter in a starting material directs the formation of a new stereocenter. For the assembly of this compound, a chiral starting material containing either the alcohol or the triazole-bearing stereocenter could be employed to influence the stereochemistry of the subsequent reaction to introduce the second stereocenter. Mechanistic studies on related reactions have shown that stereoelectronic effects can govern the diastereoselectivity of the transition state, leading to the preferential formation of one diastereomer. rsc.org

The table below illustrates hypothetical diastereomeric ratios that could be achieved for a key synthetic step in the formation of a precursor to this compound using different catalytic systems, highlighting the impact of the catalyst on diastereoselectivity.

| Catalyst System | Ligand | Diastereomeric Ratio (syn:anti) |

| Iridium-based | Phosphoramidite L1 | 95:5 |

| Rhodium-based | Chiral Bisphosphine L2 | 80:20 |

| Uncatalyzed | - | 55:45 |

This table is illustrative and based on general principles of asymmetric catalysis.

Isolation and Purification Techniques for Research-Grade Material

The isolation and purification of this compound to obtain a research-grade sample with high purity and defined stereochemistry is a critical final step in its synthesis. Given that azole compounds can be chiral, techniques that can separate enantiomers and diastereomers are of particular importance. ukm.my

Chromatographic techniques are central to the purification of azole compounds. ukm.myresearchgate.net High-performance liquid chromatography (HPLC) is a versatile method, and by employing chiral stationary phases (CSPs), it can be used to separate enantiomers. researchgate.netnih.gov Common CSPs for the separation of azoles include those based on polysaccharides like amylose (B160209) and cellulose (B213188) derivatives. nih.govnih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving optimal separation. nih.gov

Supercritical fluid chromatography (SFC) presents an alternative to HPLC, often providing faster separations and using more environmentally benign mobile phases, such as supercritical carbon dioxide. ukm.mynih.gov SFC has been successfully applied to the chiral resolution of various azole antifungal compounds. nih.gov

Gas chromatography (GC) can also be utilized, particularly for more volatile derivatives of the target compound. ukm.myresearchgate.net Indirect methods, where the enantiomers are derivatized with a chiral reagent to form diastereomers, can allow for separation on achiral GC columns. ukm.myresearchgate.net

For large-scale purification, crystallization is a cost-effective method. researchgate.net If the crude product is of sufficient purity, recrystallization from a suitable solvent or solvent mixture can yield highly pure material. researchgate.net The choice of solvent is critical and is often determined empirically.

The following table summarizes various purification techniques and their applicability to the isolation of this compound.

| Technique | Stationary Phase/Method | Mobile Phase/Solvent | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Ethanol | Enantiomeric separation |

| SFC | Amylose-based | CO2/Methanol | Chiral resolution |

| GC (indirect) | Achiral column after derivatization | Helium | Enantiomeric analysis of diastereomeric derivatives |

| Crystallization | - | Ethanol/Water | Bulk purification |

This table provides a general overview of techniques applicable to the purification of chiral azole compounds.

Advanced Spectroscopic and Structural Elucidation of 5 1h 1,2,4 Triazol 1 Yl Pentan 2 Ol

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which is sufficiently precise to distinguish between compounds that have the same nominal mass but different molecular formulas.

For 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol, the molecular formula is C₇H₁₃N₃O. nih.gov The exact mass (monoisotopic mass) of the neutral molecule is calculated to be 169.1059 g/mol . In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

The expected m/z values for these ions would be compared against the experimentally measured values. A close match, typically within a few parts per million (ppm), between the calculated and observed mass provides unequivocal confirmation of the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z |

|---|---|

| [C₇H₁₃N₃O + H]⁺ | 170.1131 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment.

For this compound, the predicted ¹H and ¹³C NMR spectra would exhibit distinct signals corresponding to each unique proton and carbon in the structure. The protons on the 1,2,4-triazole (B32235) ring are expected to appear as singlets at the downfield end of the spectrum (typically δ 7.9-8.5 ppm) due to the aromatic and electron-deficient nature of the heterocycle. The proton of the secondary alcohol (CH-OH) would appear as a multiplet, and the methyl group adjacent to it would be a doublet. The methylene (B1212753) group (CH₂) directly attached to the triazole ring would be a triplet, influenced by the adjacent CH₂ group.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Position | Proton | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Triazole-H | H-3' or H-5' | ~8.2 | Singlet | 1H |

| Triazole-H | H-5' or H-3' | ~8.0 | Singlet | 1H |

| 5 | -CH₂-Tr | ~4.2 | Triplet | 2H |

| 2 | -CH(OH)- | ~3.8 | Multiplet | 1H |

| 4 | -CH₂- | ~1.9 | Multiplet | 2H |

| 3 | -CH₂- | ~1.6 | Multiplet | 2H |

| 1 | -CH₃ | ~1.2 | Doublet | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Position | Carbon | Predicted δ (ppm) |

|---|---|---|

| Triazole-C | C-3' or C-5' | ~152 |

| Triazole-C | C-5' or C-3' | ~144 |

| 2 | -CH(OH)- | ~67 |

| 5 | -CH₂-Tr | ~49 |

| 4 | -CH₂- | ~30 |

| 3 | -CH₂- | ~22 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the H-1 protons and the H-2 proton, between H-2 and H-3, between H-3 and H-4, and between H-4 and H-5, confirming the integrity of the pentanol (B124592) backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom in the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key HMBC correlations would be expected from the H-5 methylene protons to the C-3' and C-5' carbons of the triazole ring, confirming the attachment point of the alkyl chain to the heterocycle.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this, NOESY can provide insights into preferred conformations in solution.

Table 4: Predicted Key 2D NMR Correlations

| Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2 ↔ H-3 ↔ H-4 ↔ H-5 | Confirms the pentan-2-ol chain connectivity. |

| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; etc. | Assigns all carbon atoms in the structure. |

| HMBC | H-5 ↔ C-3', C-5', C-4 | Confirms N-1 linkage of the triazole ring to the C-5 of the pentanol chain. |

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). mdpi.com

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. Vibrations associated with the triazole ring, such as C=N and N-N stretching, would be observed in the fingerprint region (1600-1200 cm⁻¹). A significant C-O stretching band for the secondary alcohol would also be present around 1100 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C-C backbone and the symmetric vibrations of the triazole ring.

Table 5: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3400 - 3200 (Broad) |

| N-H (Triazole) | Stretching | ~3120 |

| C-H (Alkyl) | Stretching | 2960 - 2850 |

| C=N (Triazole) | Stretching | 1550 - 1480 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would yield exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

Currently, no published crystal structure exists for this compound. If a suitable single crystal could be grown, the analysis would not only confirm the constitution of the molecule but also reveal details about its solid-state packing. vulcanchem.com It would elucidate any intermolecular interactions, such as hydrogen bonds between the hydroxyl group of one molecule and a nitrogen atom of the triazole ring of a neighboring molecule, which govern the crystal lattice structure. researchgate.net

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment in Research Studies

The presence of a stereocenter at the C-2 position (the carbon bearing the hydroxyl group) makes this compound a chiral molecule, existing as a pair of enantiomers: (R)- and (S)-5-(1H-1,2,4-triazol-1-yl)pentan-2-ol.

Chiral Chromatography , specifically High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the standard method for separating these enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating the enantiomers of chiral alcohols and triazole-containing compounds. scispace.com The separation would result in two distinct peaks in the chromatogram, one for each enantiomer, allowing for the determination of the enantiomeric excess (ee) or purity of a sample.

Polarimetry is used to measure the optical rotation of a chiral compound. Each pure enantiomer of this compound would rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical property for each enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). A racemic mixture (a 50:50 mixture of both enantiomers) would exhibit no optical rotation. This technique is used to characterize the separated enantiomers and confirm their optical purity.

Computational Chemistry and Theoretical Investigations of 5 1h 1,2,4 Triazol 1 Yl Pentan 2 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine molecular structure, stability, and reactivity based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com By employing functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311++G(d,p)), researchers can perform geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule, defining its bond lengths and angles. nih.govresearchgate.netacs.orgresearchgate.net This optimized structure represents the minimum energy conformation of the molecule. acs.org

A key aspect of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. dergipark.org.trmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, which can be correlated with biological activity. nih.govzsmu.edu.ua For many 1,2,4-triazole (B32235) derivatives, DFT calculations have been instrumental in correlating these electronic properties with their observed biological functions. mdpi.comnih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical data for 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol based on typical values for related triazole derivatives.

| Parameter | Value (Illustrative) | Significance |

| EHOMO | -6.8 eV | Electron-donating capacity |

| ELUMO | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity and solubility |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations, particularly DFT, are also employed to predict the spectroscopic signatures of a molecule. researchgate.net Theoretical calculations can generate predicted proton (¹H) and carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for confirming the molecular structure determined through synthesis. acs.org Similarly, infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. researchgate.netdergipark.org.trresearchgate.net Comparing these computed spectra with experimental data helps validate the synthesized compound's identity and purity. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Visible (UV-Vis) absorption. uomphysics.netmdpi.com This analysis provides insight into the chromophores within the molecule and how it interacts with light.

Table 2: Illustrative Predicted Spectroscopic Data This table shows the type of spectroscopic data that can be generated for this compound through computational methods.

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

| ¹H NMR | Chemical Shift (δ) of CH-OH | ~3.8 ppm |

| ¹³C NMR | Chemical Shift (δ) of C-OH | ~65 ppm |

| IR | Vibrational Frequency (ν) of O-H stretch | ~3400 cm⁻¹ |

| UV-Vis | Maximum Absorption (λmax) | ~210 nm |

Conformational Analysis and Energy Landscape Mapping

For a flexible molecule like this compound, which contains a rotatable pentanol (B124592) chain, conformational analysis is essential. This process involves mapping the potential energy surface of the molecule by rotating its single bonds to identify all possible spatial arrangements (conformers) and their relative energies. researchgate.net The goal is to locate the most stable, low-energy conformers, as these are the shapes the molecule is most likely to adopt. Understanding the preferred conformation is crucial because the biological activity of a molecule is often dictated by its three-dimensional shape, which determines how it fits into the binding site of a biological target. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

While quantum calculations often model a molecule in a vacuum (gas phase), Molecular Dynamics (MD) simulations provide a way to study its behavior in a more biologically relevant environment, such as in water. pensoft.netresearchgate.net MD simulations model the movements of atoms and molecules over time, governed by a force field that approximates the potential energy of the system. researchgate.net

By simulating the trajectory of this compound surrounded by solvent molecules, researchers can analyze its stability, conformational changes, and interactions with the solvent. ekb.eg Key metrics like the Root-Mean-Square Deviation (RMSD) are used to assess the stability of the molecule's structure over the simulation period. ekb.eg These simulations are vital for understanding how the compound behaves in solution before it reaches its biological target.

Molecular Docking Studies with Biological Macromolecules (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). mdpi.compensoft.net This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov For triazole-based compounds, a common target in antifungal research is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol (B1671047) in fungi. scholarsrepository.com

Ligand-Protein Binding Mode Predictions and Interaction Analysis

In a docking study, the 3D structure of this compound would be placed into the active site of a target protein. A scoring function then calculates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. mdpi.com

The analysis goes beyond just the score; it provides a detailed view of the binding mode, revealing specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. mdpi.compensoft.net For instance, the nitrogen atoms of the triazole ring are known to act as hydrogen bond acceptors, a feature that often plays a key role in the binding of these compounds to their protein targets. irjweb.compensoft.net These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, helping chemists to design more potent and selective derivatives. scholarsrepository.com

Table 3: Illustrative Molecular Docking Results against a Hypothetical Fungal Enzyme This table presents a hypothetical docking scenario for this compound.

| Parameter | Result (Illustrative) | Details |

| Target Protein | Fungal Lanosterol 14α-demethylase (CYP51) | A key enzyme in ergosterol biosynthesis |

| Binding Affinity (Score) | -8.5 kcal/mol | Indicates strong predicted binding |

| Key Interactions | Hydrogen bond | The hydroxyl group (-OH) of the ligand with a SER residue |

| Hydrogen bond | A nitrogen atom (N4) of the triazole ring with a TYR residue | |

| Hydrophobic Interactions | The pentyl chain of the ligand with LEU and ILE residues |

Assessment of Binding Affinities and Energetics

Molecular docking is a primary tool used for this purpose. It computationally places a ligand into the active site of a receptor and calculates a score, often expressed as binding energy in kcal/mol, which estimates the binding affinity. A more negative binding energy typically indicates a more favorable and stable interaction. For instance, studies on various 1,2,4-triazole derivatives have utilized molecular docking to predict their binding to targets like c-kit tyrosine kinase, protein kinase B, and the envelope protein of coronaviruses. nih.govijpsonline.com These simulations not only provide a binding energy value but also detail the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation stacking, that stabilize the ligand-receptor complex. nih.gov

Beyond simple docking, methods like Molecular Dynamics (MD) simulations and Linear Interaction Energy (LIE) calculations provide a more dynamic and accurate prediction of binding free energy. nih.govmdpi.com MD simulations model the movement of atoms in the complex over time, accounting for protein flexibility, while LIE methods can yield binding free energy values that correlate well with experimental data. nih.gov For example, a computational analysis of triazole-based Kojic acid analogs as tyrosinase inhibitors found that binding affinities were primarily driven by van der Waals interactions. nih.gov

Table 1: Representative Binding Affinity Data for Various Triazole Derivatives from Computational Studies

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |

| 1,2,4-Triazole-acetamide hybrid | c-kit tyrosine kinase | -176.749 | Not specified |

| 1,2,4-Triazole-acetamide hybrid | Protein kinase B | -170.066 | Not specified |

| 1,2,3-Triazole-Kojic acid analog | Tyrosinase | -7.14 to -9.91 (ΔGEXP) | π–cation stacking with Arg209 |

| Triazole derivative A | SARS-CoV-2 Envelope Protein | -9.61 | Not specified |

| Triazole derivative B | SARS-CoV-2 Envelope Protein | -9.0 | Not specified |

This table presents data for related triazole compounds to illustrate the outputs of binding affinity assessments and is not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful theoretical framework in computational chemistry used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding variations in their biological activities. nih.gov

A QSAR model takes the form of a mathematical equation: Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

The process involves several key steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities (e.g., IC50 or pIC50 values) is compiled. This is known as the training set. tandfonline.com

Descriptor Calculation: For each molecule in the set, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecule's structure and properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship is established between the molecular descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and external validation with a separate set of compounds (the test set) that were not used in model development. nih.govmdpi.com

This framework allows researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. medcraveonline.com

Derivation and Validation of Quantum Chemical Descriptors

In the context of QSAR, quantum chemical descriptors are particularly powerful as they are derived from the electronic structure of the molecule, providing deep insights into its intrinsic properties and reactivity. nih.gov These descriptors are calculated using quantum mechanics, with methods ranging from semi-empirical to more rigorous Density Functional Theory (DFT). mdpi.comirjweb.com

Commonly derived quantum chemical descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons (nucleophilicity). Molecules with higher EHOMO values are better electron donors. ucsb.edu

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons (electrophilicity). Molecules with lower ELUMO values are better electron acceptors. ucsb.edu

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO, which is an indicator of molecular stability and reactivity. irjweb.com

Electron Density and Electrostatic Potential: These properties map the charge distribution across the molecule, identifying regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). irjweb.com

Global Descriptors: Parameters such as hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) can also be calculated from HOMO and LUMO energies to further characterize reactivity. researchgate.net

Validation of these descriptors involves ensuring the computational method used is appropriate and that the calculated values are stable and reproducible. Their ultimate validation comes from their successful application in building a predictive QSAR model. researchgate.net

Table 2: Common Quantum Chemical Descriptors and Their Significance in QSAR

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Characterizes electron-donating ability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Characterizes electron-accepting ability (electrophilicity). |

| Energy Gap | ΔE | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | μ | Indicates the polarity and strength of polar interactions. |

| Electronegativity | χ | Describes the ability of the molecule to attract electrons. |

| Hardness | η | Measures resistance to change in electron distribution. |

Correlation with Experimental Biological Activities (in vitro)

The critical step in QSAR modeling is to establish a statistically significant correlation between the calculated quantum chemical descriptors and the experimentally measured in vitro biological activities. This process validates the theoretical model and allows it to be used for predictive purposes.

For a series of antifungal triazole derivatives, for example, researchers might correlate descriptors with the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) against a fungal strain like Candida albicans. researchgate.net The strength of this correlation is assessed using several statistical metrics:

Coefficient of Determination (R²): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a strong model. mdpi.com

Cross-Validated Coefficient of Determination (Q²): A measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A Q² > 0.5 is generally considered indicative of a predictive model. nih.gov

External Validation (R²pred or R²ext): The model's ability to predict the activity of an external test set of compounds. This is the most stringent test of a QSAR model's real-world predictive power. mdpi.com

Studies on triazolothiadiazine compounds have successfully developed QSAR models for antifungal and antibiotic properties using DFT-derived and topological descriptors, achieving R² values between 0.725 and 0.768. mdpi.com Similarly, a 3D-QSAR model for menthol-derived 1,2,4-triazole-thioethers as antifungal agents established a reliable model with a high correlation coefficient (r² = 0.991) and good predictive ability (q² = 0.514). nih.gov

Table 3: Example of Statistical Validation Parameters from QSAR Studies on Triazole-Related Compounds

| Compound Series | Biological Activity | R² | Q² | R²pred | Key Descriptors |

| Triazolothiadiazines | Antifungal (A. niger) | 0.768 | 0.622 | 0.765 | Connectivity, Electronegativity, Polarizability |

| Triazolothiadiazines | Antibiotic (S. aureus) | 0.753 | 0.602 | 0.865 | Connectivity, van der Waals properties |

| Menthol-derived 1,2,4-triazoles | Antifungal (P. piricola) | 0.991 | 0.514 | Not Reported | Steric and Electrostatic Fields (CoMFA) |

| 1,2,4-Triazole analogs | Antifungal (C. albicans) | 0.865 | 0.865 | Not Reported | Steric and Electrostatic Fields (kNN-MFA) |

This table showcases the statistical validation of QSAR models for related heterocyclic compounds, illustrating the methodology of correlating descriptors with activity.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 1,2,4-triazoles. While specific computational studies on the reaction mechanism for this compound were not found, the general approach involves mapping the potential energy surface of the reaction pathway.

This is achieved by calculating the energies of reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. Quantum chemical methods, particularly DFT, are used to locate and characterize the geometry of these transition states. researchgate.net

Key parameters obtained from these analyses include:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Transition State Geometry: The specific arrangement of atoms at the energy maximum, which provides insight into bond-breaking and bond-forming processes.

For the synthesis of 1,2,4-triazoles, common reactions involve nucleophilic substitution or cycloaddition. researchgate.netfrontiersin.org For example, a computational study could model the nucleophilic attack of the 1,2,4-triazole anion on a suitable pentanol precursor. By analyzing the transition state, chemists can understand the stereochemical and electronic factors that govern the reaction, enabling optimization of reaction conditions for higher yields and selectivity. researchgate.net

Structure Activity Relationship Sar Studies of 5 1h 1,2,4 Triazol 1 Yl Pentan 2 Ol and Its Analogues

Systematic Modification of the Pentan-2-ol Side Chain

The pentan-2-ol side chain plays a significant role in the molecule's interaction with the active site of the target enzyme. Its length, branching, functional groups, and stereochemistry can profoundly influence binding affinity and, consequently, the compound's research properties.

The length and branching of the alkyl chain connecting the hydroxyl group to the triazole ring are critical determinants of activity. This chain occupies a hydrophobic channel within the CYP51 active site. An optimal chain length allows for favorable van der Waals interactions with nonpolar amino acid residues lining this channel.

Research on analogous 1,2,4-triazole (B32235) derivatives has shown that deviations from an optimal length can lead to a significant loss of activity. Shorter chains may not be long enough to reach and effectively occupy the hydrophobic pocket, while excessively long or bulky chains can introduce steric hindrance, preventing the molecule from adopting the correct conformation for binding. SAR analyses of related triazole series have indicated that longer alkyl chains can sometimes decrease activity significantly.

Table 1: Representative Influence of Alkyl Chain Length on Research Activity This table illustrates the general principle observed in related triazole antifungal series, where optimal activity is dependent on chain length.

| Compound Analogue | Side Chain Structure | Relative Activity | Rationale |

|---|---|---|---|

| Analogue 1 | 4-(1H-1,2,4-triazol-1-yl)butan-2-ol | Moderate | Suboptimal length, may not fully occupy the hydrophobic pocket. |

| Parent Compound | 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol | High | Assumed optimal length for effective hydrophobic interactions. |

| Analogue 2 | 6-(1H-1,2,4-triazol-1-yl)hexan-2-ol | Moderate-Low | Increased length may cause steric clashes or unfavorable conformations. |

| Analogue 3 | 4-methyl-5-(1H-1,2,4-triazol-1-yl)pentan-2-ol | Low | Branching introduces steric bulk, potentially disrupting optimal binding. |

The hydroxyl (-OH) group on the pentan-2-ol side chain is a critical pharmacophoric feature. It typically acts as a hydrogen bond donor and/or acceptor, forming a key interaction with amino acid residues (such as serine or threonine) or a water molecule within the active site of CYP51. This hydrogen bond helps to anchor the inhibitor in the correct orientation for the triazole ring to coordinate with the heme iron.

Modification or removal of this hydroxyl group generally has a detrimental effect on activity. For instance, converting the hydroxyl to an ether (e.g., a methoxy (B1213986) group) or an ester (e.g., an acetyl group) removes its hydrogen bond donating ability, which can weaken the binding affinity. In several studies on related compounds, the introduction of a hydroxyl group was found to result in higher inhibitory activity compared to analogues lacking this feature. ekb.eg

Table 2: Effect of Hydroxyl Group Modification on Research Activity This table provides a conceptual overview of how modifications to the hydroxyl group can impact molecular interactions and activity, based on established SAR principles for azole antifungals.

| Compound Analogue | Modification | Key Interaction Lost | Expected Relative Activity |

|---|---|---|---|

| Parent Compound | -OH (Hydroxyl) | None (H-bond donor/acceptor) | High |

| Analogue 4 | -OCH₃ (Methoxy) | H-bond donation | Low |

| Analogue 5 | -OAc (Acetyl) | H-bond donation and acceptance | Very Low |

| Analogue 6 | -H (Deoxy) | All H-bonding at this position | Negligible |

The carbon atom bearing the hydroxyl group in this compound is a chiral center. Consequently, the compound exists as two enantiomers: (R)-5-(1H-1,2,4-triazol-1-yl)pentan-2-ol and (S)-5-(1H-1,2,4-triazol-1-yl)pentan-2-ol. The three-dimensional arrangement of substituents around this chiral center is crucial for biological activity, as the active site of enzymes like CYP51 is itself chiral.

It is a well-documented phenomenon in azole antifungals that one enantiomer is significantly more potent than the other. This stereoselectivity arises because only one enantiomer can achieve the optimal spatial orientation of its key functional groups—the triazole ring for heme coordination, the hydroxyl group for hydrogen bonding, and the alkyl chain for hydrophobic interactions—simultaneously. For many related triazole alcohol antifungals, the (R)-enantiomer is the more active form, known as the eutomer.

Table 3: Representative Influence of Stereochemistry on Research Activity This table illustrates the common stereoselectivity observed in this class of compounds, where one enantiomer fits the enzyme's active site much more effectively than the other.

| Stereoisomer | Spatial Orientation | Fit in Enzyme Active Site | Expected Relative Activity |

|---|---|---|---|

| (R)-enantiomer | Optimal orientation of triazole, hydroxyl, and alkyl groups | High affinity | High (Eutomer) |

| (S)-enantiomer | Suboptimal orientation, potential steric clashes | Low affinity | Low (Distomer) |

| Racemic Mixture | 1:1 mixture of (R) and (S) | Average affinity | Moderate |

Structural Modifications of the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring is arguably the most critical part of the pharmacophore. Its primary role is to bind to the ferric (Fe³⁺) ion of the heme prosthetic group in the CYP51 active site via the N4 nitrogen atom. This coordination bond is essential for inhibiting the enzyme's function.

Placing substituents directly onto the carbon or other nitrogen atoms of the 1,2,4-triazole ring can modulate the electronic properties of the heterocycle. This, in turn, can influence the strength of the coordination bond with the heme iron.

Electronic Effects : Electron-donating groups (EDGs), such as methyl or amino groups, can increase the electron density on the triazole ring. This could potentially strengthen the Lewis basicity of the N4 nitrogen, enhancing its coordination to the heme iron and increasing potency. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the ring, which could weaken the coordination bond and reduce activity.

Steric Effects : Substituents, particularly bulky ones, can also introduce negative steric interactions with the surrounding amino acid residues, preventing the triazole ring from accessing the heme iron, thereby decreasing or abolishing activity. Therefore, any substitution on the triazole ring must be small enough to be accommodated by the active site.

General SAR studies on related triazoles suggest that an unsubstituted 1H-1,2,4-triazol-1-yl moiety is often optimal for activity.

Bioisosterism involves replacing one functional group with another that retains similar physical and chemical properties, with the goal of maintaining or improving biological activity. Replacing the 1,2,4-triazole ring with other five-membered nitrogen-containing heterocycles is a common strategy in medicinal chemistry. The key is to find a replacement that preserves the essential heme-coordinating ability and spatial orientation.

1,2,3-Triazole : This isomer can also coordinate to the heme iron. In some molecular scaffolds, its replacement has led to compounds with retained or even enhanced activity. unimore.it

Tetrazole : The tetrazole ring is another well-known bioisostere for azoles. Its electronic properties allow it to act as a coordinating group, and studies have shown that replacing a triazole with a tetrazole can lead to compounds with significantly enhanced activity in certain contexts. nih.govresearchgate.net

Other Heterocycles : Other rings like imidazole, oxadiazole, or thiazole (B1198619) have also been investigated. However, their success is highly dependent on the specific molecular scaffold, as changes in ring geometry and electronics can drastically alter binding affinity. In some studies, these replacements resulted in only weak activity, suggesting that the 1,2,4-triazole ring is a privileged heterocycle for certain targets.

The successful bioisosteric replacement of a triazole ring can lead to antifungal agents with higher selectivity for the fungal enzyme over mammalian cytochrome P450 enzymes. nih.gov

Table 4: Representative Activity of Bioisosteric Replacements for the 1,2,4-Triazole Ring This table summarizes findings from various medicinal chemistry programs on the effect of replacing the core heterocycle.

| Heterocyclic Core | Key Features | Observed Outcome in Analogous Series |

|---|---|---|

| 1,2,4-Triazole | Strong heme coordination via N4 | Often optimal for high activity |

| 1,2,3-Triazole | Can coordinate to heme; different geometry and dipole moment | Activity often retained, sometimes altered selectivity unimore.it |

| Tetrazole | Strong H-bond acceptor, can coordinate to heme | Can lead to enhanced potency in specific scaffolds nih.gov |

| Imidazole | Common in earlier-generation azoles; coordinates to heme | Generally active, but may have lower selectivity than triazoles |

| Oxadiazole / Thiazole | Altered electronics and coordinating ability | Often results in significantly reduced or weak activity |

Investigation of Linker Chemistry and Spacing Effects

Research on analogous triazole-containing compounds has demonstrated that the length and composition of the alkyl chain can significantly modulate biological activity. Studies on other chemical series have shown that a linker of 3 to 5 carbons can be beneficial for biological potency. nih.gov This suggests that the five-carbon chain in this compound may be an optimal or near-optimal length for presenting the key functional groups to the active site of the target enzyme.

Variations in the linker can be explored to fine-tune the activity. For instance, the introduction of heteroatoms (e.g., oxygen or sulfur) to create ether or thioether linkages can alter the flexibility and polarity of the molecule. In studies of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, it was found that sulfide (B99878) derivatives generally exhibited more potent antifungal activities compared to their sulfone counterparts. nih.gov This indicates that the oxidation state of a sulfur atom within the linker can have a profound effect on biological activity.

Furthermore, the rigidity of the linker can be modified by introducing double or triple bonds. An alkyne-containing linker, for example, has been shown to be effective in other triazole derivatives, suggesting that a more constrained conformation might be favorable for binding to the target enzyme. nih.gov The spacing between the triazole ring and the hydroxyl group, dictated by the linker's length and conformation, is crucial for establishing the correct orientation within the enzyme's active site for effective inhibition.

Table 1: Hypothetical Linker Modifications of this compound and Their Potential Impact on Antifungal Activity

| Linker Modification | Rationale for Activity Change | Anticipated Effect on Activity |

| Shortening the alkyl chain (e.g., propyl, butyl) | Alters the distance between the triazole and hydroxyl groups, potentially leading to a suboptimal fit in the enzyme's active site. | Likely decrease |

| Lengthening the alkyl chain (e.g., hexyl, heptyl) | May introduce excessive flexibility or steric hindrance, preventing proper binding. | Likely decrease |

| Introduction of an ether linkage | Increases polarity and flexibility, which could either improve or hinder binding depending on the active site's characteristics. | Variable |

| Introduction of a thioether linkage | May enhance binding through interactions with specific amino acid residues; generally associated with increased potency in related compounds. nih.gov | Potential increase |

| Introduction of an alkyne group | Increases rigidity, which could lock the molecule in a more favorable conformation for binding. nih.gov | Potential increase |

Computational and Data-Driven SAR Analysis in a Research Context

In the absence of extensive empirical data for this compound, computational and data-driven approaches offer a powerful means to predict its biological activity and guide the synthesis of more effective analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools in modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For triazole antifungals, 2D- and 3D-QSAR models have been successfully developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with antifungal potency. nih.govnih.gov

In the context of this compound and its analogues, a QSAR study would involve synthesizing a library of compounds with systematic variations in the linker and other parts of the molecule. The antifungal activities of these compounds would then be determined experimentally. Subsequently, various molecular descriptors for each compound would be calculated and correlated with the observed activities to build a predictive model. Such a model could then be used to predict the activity of yet-unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For triazole antifungals, the primary target is CYP51. Docking studies of various triazole alcohols into the active site of fungal CYP51 have provided valuable insights into their mechanism of action. nih.govnih.govnih.gov

A molecular docking study of this compound would involve computationally placing the molecule into the three-dimensional structure of fungal CYP51. This would allow for the visualization of key interactions, such as the coordination of the triazole nitrogen to the heme iron in the active site and hydrogen bonding of the hydroxyl group with nearby amino acid residues. By analyzing these interactions, researchers can understand the structural basis for its antifungal activity and rationally design modifications to enhance binding affinity. For example, docking studies could help to determine the optimal linker length and composition to maximize favorable interactions and avoid steric clashes within the active site.

Table 2: Key Parameters in a Computational SAR Study of this compound Analogues

| Computational Method | Input Data | Key Parameters Analyzed | Predicted Outcome |

| QSAR | A series of analogues with known antifungal activities and their calculated molecular descriptors. | Correlation between descriptors (e.g., logP, molar refractivity, electronic properties) and biological activity. | A predictive model for the antifungal activity of new analogues. |

| Molecular Docking | 3D structure of this compound and the crystal structure of fungal CYP51. | Binding energy, orientation in the active site, key interactions (hydrogen bonds, hydrophobic interactions, coordination to heme iron). | Understanding of the binding mode and rationale for designing more potent inhibitors. |

By integrating these computational and data-driven methods with traditional synthetic chemistry and biological testing, a comprehensive understanding of the SAR of this compound and its analogues can be achieved, paving the way for the development of novel and more effective antifungal agents.

Mechanistic Investigations into the Biochemical and Biological Interactions of 5 1h 1,2,4 Triazol 1 Yl Pentan 2 Ol Excluding Clinical Human Data

Molecular Interactions with Cytochrome P450 Enzymes (e.g., CYP51) in vitro and in silico

The 1,2,4-triazole (B32235) moiety is a critical pharmacophore responsible for the biological activity of many antifungal agents. researchgate.net This activity stems from the ability of the heterocyclic ring to interact with the heme iron of cytochrome P450 enzymes, most notably lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis in fungi. nih.govnih.gov

The binding of azole compounds to ferric cytochrome P450 enzymes like CYP51 can be monitored using difference spectroscopy. When a nitrogen atom from the triazole ring coordinates to the heme iron atom in the enzyme's active site, it induces a characteristic change in the absorption spectrum of the heme protein. This spectral shift is a hallmark of a Type II ligand interaction, confirming the formation of a low-spin enzyme-inhibitor complex. This technique allows for the direct observation and characterization of the enzyme-ligand binding event, which is the foundational step of inhibition. While specific spectroscopic data for 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol is not available, this method is standard for confirming the binding of novel azole derivatives to their target P450 enzymes.

Enzyme inhibition kinetics are crucial for quantifying the potency of an inhibitor. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) is a more specific measure of the binding affinity between the inhibitor and the enzyme. nih.gov For azole antifungals, these values are determined through in vitro assays using purified CYP51 or microsomal preparations.

While kinetic data for this compound is not documented in the searched literature, studies on structurally related triazole compounds demonstrate a wide range of inhibitory activities. For example, various novel 1,2,4-triazole derivatives have been synthesized and shown to possess potent antifungal activity, which is directly linked to their CYP51 inhibition. derpharmachemica.com The table below presents IC50 values for representative triazole-based compounds against fungal pathogens, illustrating the typical potency of this chemical class.

| Compound Class | Pathogen | IC50 / MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Candida albicans | 0.000256 (MIC) | nih.gov |

| 1,2,4-Triazole Quinazolin Derivatives | Aspergillus fumigatus | 0.98–1.95 (MIC) | nih.gov |

| 1,2,4-Triazole Amino Acid Derivatives | Physalospora piricola | 10.126 (EC50) | nih.gov |

Note: The data represents various related triazole compounds, not this compound. MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) are measures of antifungal activity, which correlate with enzyme inhibition.

X-ray crystallography provides atomic-level insights into how an inhibitor binds to its target enzyme. For azole antifungals, co-crystal structures with CYP51 reveal that the N4 atom of the 1,2,4-triazole ring forms a coordinate bond with the central iron atom of the enzyme's heme group. nih.gov This interaction is critical for potent inhibition. Additionally, the side chains of the inhibitor form multiple van der Waals and hydrophobic interactions with amino acid residues lining the active site channel. These secondary interactions contribute significantly to the binding affinity and selectivity of the compound. Molecular docking and dynamics simulations are often used to predict these binding modes, guiding the design of new, more effective inhibitors. nih.govnih.gov

Mechanistic Studies on Interactions with Fungal, Bacterial, or Plant Biochemical Pathways in vitro

The primary mechanism of action for azole antifungals is the targeted disruption of specific biochemical pathways essential for pathogen viability. nih.gov

In fungi, the inhibition of CYP51 by triazole compounds directly disrupts the ergosterol (B1671047) biosynthesis pathway. nih.gov CYP51 is responsible for the 14α-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.

The inhibition of this step leads to two major consequences:

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of methylated sterol precursors, such as 14α-methylated sterols. nih.gov These abnormal sterols become incorporated into the cell membrane, further disrupting its structure and leading to increased permeability and eventual cell death. nih.gov

This mechanism is highly specific to fungi, as mammalian cells use a different cytochrome P450 enzyme for cholesterol biosynthesis, providing a basis for selective toxicity. nih.gov

Modulation of Plant Growth Regulatory Pathways (e.g., gibberellin biosynthesis)

The compound this compound belongs to the triazole class of chemical compounds, which are widely recognized for their dual fungicidal and plant growth-regulating properties. researchgate.net The primary mechanism through which triazoles, and by extension this compound, exert their influence on plant growth is through the modulation of phytohormone biosynthesis, most notably the inhibition of gibberellin (GA) production. researchgate.netnih.gov

Gibberellins are a class of plant hormones responsible for promoting cell elongation and division, thereby playing a crucial role in stem elongation, seed germination, and flowering. Triazole compounds interfere with the gibberellin biosynthetic pathway by inhibiting the activity of cytochrome P450-dependent monooxygenases. researchgate.net Specifically, they block the three-step oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical precursor in the formation of active gibberellins. researchgate.net This inhibition leads to a reduction in the endogenous levels of gibberellins, resulting in a range of morphological and physiological changes in the plant.

The observable effects of this inhibition include a reduction in shoot elongation, leading to a more compact, dwarfed plant stature. ptgchemical.com This is often accompanied by an increase in root growth, darker green foliage due to increased chlorophyll (B73375) concentration, and enhanced resistance to various environmental stresses such as drought, salinity, and extreme temperatures. researchgate.netptgchemical.com

Beyond their impact on gibberellin synthesis, triazoles can also influence the levels of other plant hormones. For instance, they have been shown to increase the levels of abscisic acid (ABA) and cytokinins. researchgate.netresearchgate.net The increase in ABA contributes to the plant's enhanced stress tolerance by regulating stomatal closure and reducing water loss. The altered balance between gibberellins, cytokinins, and auxins can lead to a shift in resource allocation, often favoring root development over shoot growth.

The following table summarizes the known effects of triazole compounds on plant growth regulatory pathways:

| Hormonal Pathway | Effect of Triazole Compounds | Resulting Phenotype |

| Gibberellin (GA) Biosynthesis | Inhibition of ent-kaurene oxidation | Reduced stem elongation, dwarfism, compact growth |

| Abscisic Acid (ABA) Levels | Increased | Enhanced stress tolerance (drought, salinity) |

| Cytokinin (CK) Levels | Increased | Promotion of lateral bud growth, delayed senescence |

| Auxin Levels | Reduced indoleacetic acid | Altered apical dominance, changes in root architecture |

It is important to note that the specificity and potency of these effects can vary depending on the specific triazole compound, the plant species, and the application method.

Elucidation of Molecular Targets and Pathways Involved in Observed in vitro Activities

The primary molecular target of triazole compounds, including this compound, in fungi is the enzyme lanosterol 14α-demethylase, a key cytochrome P450 enzyme (CYP51). nih.govmdpi.com This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. mdpi.com By inhibiting CYP51, triazoles disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and eventual cell death. mdpi.comdovepress.com The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme, preventing the binding of the natural substrate, lanosterol. dovepress.comnih.gov

In plants, as discussed in the previous section, a key molecular target is the cytochrome P450-dependent monooxygenase involved in gibberellin biosynthesis. researchgate.net The inhibitory action of triazoles on this enzyme leads to the characteristic plant growth regulatory effects.

In vitro studies have also explored the broader biochemical impacts of triazoles. For instance, exposure to triazoles can lead to changes in the transcription levels of various genes, including those encoding for the target enzyme CYP51 itself. nih.gov Furthermore, triazoles can induce oxidative stress in fungal cells, leading to an increase in reactive oxygen species and subsequent damage to cellular components. nih.gov

The following table outlines the key molecular targets and pathways affected by triazole compounds based on in vitro research:

| Organism | Molecular Target/Pathway | Biochemical Effect | Observed in vitro Activity |

| Fungi | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis | Antifungal activity, inhibition of fungal growth |

| Plants | ent-Kaurene oxidase (Cytochrome P450 monooxygenase) | Inhibition of gibberellin biosynthesis | Plant growth regulation, reduced shoot elongation |

| Fungi | Gene expression (e.g., CYP51 genes) | Altered transcription levels | Modulation of cellular response to the compound |

| Fungi | Cellular redox balance | Induction of oxidative stress | Increased reactive oxygen species, cellular damage |

Stereochemical Implications for Receptor/Enzyme Binding Mechanisms

The this compound molecule contains a chiral center at the C2 position of the pentanol (B124592) chain, meaning it can exist as two different stereoisomers (enantiomers), specifically the (R)- and (S)-enantiomers. This stereochemistry has significant implications for the compound's biological activity, as the three-dimensional arrangement of atoms can greatly influence its interaction with the active site of target enzymes and receptors.

It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit different biological activities, potencies, and metabolic fates. nih.gov In the context of triazole fungicides, studies on related chiral compounds have consistently demonstrated that one enantiomer is often significantly more active than the other. nih.govnih.gov

For instance, research on the chiral triazole fungicide prothioconazole (B1679736) has shown that the R-enantiomer exhibits substantially higher fungicidal activity compared to the S-enantiomer. nih.gov Molecular docking studies have revealed that the R-enantiomer has a better binding affinity for the active site of the target enzyme, CYP51. nih.govnih.gov This enhanced binding is attributed to a more favorable orientation within the active site, allowing for stronger interactions with key amino acid residues and the heme iron. nih.gov

The differential activity of enantiomers can be attributed to the specific stereochemical requirements of the enzyme's active site. The precise arrangement of the hydroxyl group, the triazole ring, and the rest of the carbon chain in one enantiomer allows for a more complementary fit into the binding pocket of the target enzyme, leading to more effective inhibition. The other enantiomer, with its mirror-image configuration, may not be able to achieve this optimal orientation, resulting in weaker binding and reduced biological activity.

The following table summarizes the stereochemical considerations for the interaction of chiral triazoles with their target enzymes:

| Enantiomer | Binding Affinity to Target Enzyme (e.g., CYP51) | Biological Activity | Reason for Differential Activity |

| Eutomer (more active enantiomer) | High | High | Optimal three-dimensional fit in the enzyme's active site, leading to strong and effective binding. |

| Distomer (less active enantiomer) | Low | Low or negligible | Poor steric complementarity with the active site, resulting in weaker or non-productive binding. |

Therefore, the stereochemistry of this compound is a critical factor in determining its biological efficacy. The synthesis and evaluation of the individual enantiomers would be necessary to fully elucidate their respective contributions to the observed plant growth regulatory and potential antifungal activities.

Advanced Analytical and Detection Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatographic methods are central to the analysis of 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol, providing the means to separate it from impurities, related compounds, and complex matrix components for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the analytical purity and concentration of this compound in various experimental samples. Reversed-phase HPLC is commonly employed for the analysis of polar triazole compounds. researchgate.netnih.gov Method development focuses on optimizing chromatographic parameters to achieve efficient separation from potential impurities and degradation products.

A typical HPLC method involves a C18 stationary phase, which provides effective retention and separation for moderately polar compounds. researchgate.netscispace.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. researchgate.netamazonaws.com The selection of the mobile phase composition and pH is critical for controlling the retention time and peak shape of the analyte. amazonaws.com Detection is commonly performed using a Diode Array Detector (DAD) or a standard UV detector, selected at a wavelength where the triazole moiety exhibits maximum absorbance. amazonaws.comscioninstruments.com For quantitative analysis, calibration curves are constructed over a relevant concentration range, demonstrating a linear relationship between peak area and concentration. scioninstruments.comnih.gov The validation of such methods typically confirms their linearity, precision, accuracy, and robustness, ensuring reliable data for research applications. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 6.0) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Run Time | ~10 min |

Gas Chromatography (GC) offers a high-resolution separation technique that can be applied to the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). researchgate.netdnu.dp.ua However, the polarity and limited volatility of the compound, due to the hydroxyl group and the triazole ring, can present challenges for direct GC analysis. dnu.dp.ua Therefore, derivatization to form more volatile and thermally stable analogues is often a necessary step.

While specific derivatization procedures for this compound are not detailed in the literature, general approaches for hydroxyl-containing compounds, such as silylation, could be employed. The chromatographic behavior of 1,2,4-triazole (B32235) derivatives is significantly influenced by the nature of substituents on the ring. dnu.dp.ua Analysis is typically performed on non-polar capillary columns. dnu.dp.ua GC-MS provides not only quantification but also structural information based on the mass spectrum of the analyte, which is invaluable for identification purposes. nih.govnih.gov The combination of GC with tandem mass spectrometry (GC-MS/MS) further enhances sensitivity and selectivity, allowing for trace-level detection in complex matrices. nih.gov

The structure of this compound contains a stereocenter at the second carbon of the pentanol (B124592) chain, meaning it exists as a pair of enantiomers. Since enantiomers can exhibit different biological activities, their separation and quantification are crucial. Chiral chromatography, particularly chiral HPLC, is the most effective method for analyzing the enantiomeric purity of such compounds. mdpi.comnih.gov

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven highly effective for resolving the enantiomers of a wide range of chiral compounds, including azole fungicides. nih.govresearchgate.net The choice of mobile phase—normal, reversed, or polar organic—greatly influences the chiral recognition and separation efficiency. nih.govnih.gov The development of a successful chiral separation method allows for the monitoring of stereoselective syntheses and the investigation of the stereospecific properties of each enantiomer in research contexts. nih.gov

| Parameter | Condition |

|---|---|

| Column (CSP) | Lux® Cellulose-2 or Chiralpak® IB |

| Mobile Phase | Isopropanol in Hexane (Normal Phase) or Acetonitrile/Methanol/Water (Reversed Phase) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm or Circular Dichroism (CD) Detector |

| Column Temperature | 25 - 35 °C |

Mass Spectrometry-Based Detection and Characterization in Biochemical Studies

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the detection and characterization of this compound in biochemical studies. scispace.comnih.gov This technique offers exceptional sensitivity and selectivity, which is critical for identifying and quantifying the compound and its potential metabolites in complex biological matrices like soil or plant extracts. nih.govsciex.com

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of triazole compounds, as the nitrogen atoms in the triazole ring are readily protonated to form the [M+H]⁺ ion. sciex.comeurl-pesticides.eu Tandem mass spectrometry (MS/MS) is employed for structural confirmation and selective detection. nih.gov In MS/MS, the precursor ion (e.g., the [M+H]⁺ ion of the parent compound) is isolated and fragmented to produce characteristic product ions. The fragmentation of 1,2,3-triazoles often involves cleavage of the triazole ring, such as the loss of N₂ or HCN. rsc.org For 1,2,4-triazole derivatives, fragmentation pathways can provide structural details. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) significantly enhances the selectivity and reduces background noise, enabling accurate quantification at very low levels. nih.goveurl-pesticides.eu The analysis of polar metabolites can be challenging due to matrix interferences, but techniques like differential mobility spectrometry (DMS) can be used to improve selectivity. sciex.comeurl-pesticides.eu

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 170.1 |

| Hypothetical Product Ion 1 | Fragment from loss of H₂O |

| Hypothetical Product Ion 2 | Fragment corresponding to the protonated triazole ring |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening in Research